molecular formula C25H33NO7S B14705194 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid CAS No. 21345-58-4

3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid

Cat. No.: B14705194
CAS No.: 21345-58-4
M. Wt: 491.6 g/mol
InChI Key: ROKGUDIUVJIOEY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoquinolizine core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid involves several steps. The synthetic route typically starts with the preparation of the benzoquinolizine core, followed by the introduction of methoxy groups. Common reagents used in these reactions include methanesulfonic acid, which acts as a catalyst, and various organic solvents to facilitate the reactions. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones. Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding amine. Substitution reactions, facilitated by reagents such as sodium methoxide, can introduce additional functional groups into the molecule, further diversifying its chemical properties.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and metabolic pathways. In medicine, its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in enhancing its binding affinity to these targets. Upon binding, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are critical for maintaining cellular homeostasis.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid stands out due to its unique combination of methoxy groups and benzoquinolizine core. Similar compounds include 3,4-dimethoxyphenylpropanoic acid and 3,4-dimethoxy-L-phenylalanine, which share some structural features but differ in their chemical reactivity and biological activity. The presence of multiple methoxy groups in the target compound enhances its solubility and bioavailability, making it more effective in various applications.

Properties

CAS No.

21345-58-4

Molecular Formula

C25H33NO7S

Molecular Weight

491.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid

InChI

InChI=1S/C24H29NO4.CH4O3S/c1-15-10-20-18-13-24(29-5)23(28-4)12-17(18)8-9-25(20)14-19(15)16-6-7-21(26-2)22(11-16)27-3;1-5(2,3)4/h6-7,11-13,20H,8-10,14H2,1-5H3;1H3,(H,2,3,4)

InChI Key

ROKGUDIUVJIOEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN2CCC3=CC(=C(C=C3C2C1)OC)OC)C4=CC(=C(C=C4)OC)OC.CS(=O)(=O)O

Origin of Product

United States

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